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Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the effective use of 3-[(3-
Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS) hydrate in in-situ
hybridization (ISH) techniques. CHAPS, a zwitterionic detergent, offers distinct advantages in
tissue permeabilization and reduction of background noise, leading to improved signal-to-noise
ratios and clearer localization of nucleic acid targets.

Introduction to CHAPS in In-Situ Hybridization

CHAPS is a non-denaturing, zwitterionic detergent widely employed in biochemical applications
to solubilize proteins and disrupt protein-protein interactions while preserving the native state of
the molecules. In the context of in-situ hybridization, CHAPS plays a crucial role in
permeabilizing cell membranes and tissues.[1] This allows for efficient penetration of probes,
antibodies, and other detection reagents, which is essential for successful hybridization and
signal detection.

The zwitterionic nature of CHAPS, possessing both a positive and a negative charge but
maintaining a net neutral charge over a wide pH range, is particularly advantageous for ISH.
This property minimizes non-specific binding of negatively charged probes to the tissue,
thereby reducing background signal and enhancing the clarity of the hybridization results.
While milder than ionic detergents such as SDS, CHAPS is considered more effective at
solubilizing proteins than non-ionic detergents like Triton X-100 or Tween 20, offering a
balanced approach to permeabilization without causing excessive tissue damage.[2]
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Key Applications and Advantages of CHAPS in ISH

e Improved Probe Penetration: By effectively permeabilizing tissues, CHAPS facilitates the
access of nucleic acid probes to their target sequences within cells.[1]

¢ Reduced Background Staining: The zwitterionic nature of CHAPS helps to minimize non-
specific binding of probes and detection reagents, leading to a lower background signal.

e Enhanced Signal-to-Noise Ratio: The combination of improved probe penetration and
reduced background results in a significantly better signal-to-noise ratio, allowing for the
clear visualization of target transcripts.

» Preservation of Tissue Morphology: When used at optimal concentrations, CHAPS effectively
permeabilizes tissues without causing significant damage to cellular and tissue architecture.

Quantitative Data Summary

The optimal concentration of CHAPS can vary depending on the tissue type, fixation method,
and the specific ISH protocol. The following table summarizes recommended starting
concentrations of CHAPS in various buffers used in ISH protocols. It is recommended to
optimize the concentration for each specific application to achieve the best results.

CHAPS ..
Buffer Type . Application Reference Protocol
Concentration (w/v)

o Post-hybridization Whole Mount In Situ
Hybridization Wash o
BUff 0.25% washes for whole- Hybridization — 5dpf
uffer
mount embryos. embryos[3]

L Stringency washes for ~ Whole Mount In Situ
Post-Hybridization

0.1% whole-mount Hybridization Protocol
Wash embryos. for mMRNA Detection[4]
in situ hybridization
Post-hybridization protocol for paraffin
SSC Wash Buffer 0.1% washes for paraffin sections of Xenopus
sections. tropicalis tadpole

skeletal elements[5]
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Experimental Protocols
Protocol 1: Whole-Mount In-Situ Hybridization (WMISH)
for Embryos

This protocol is adapted for the detection of mMRNA in whole vertebrate embryos (e.g.,
zebrafish, Xenopus).

Materials:

Embryos (fixed in 4% paraformaldehyde)

e Phosphate Buffered Saline with 0.1% Tween 20 (PBST)
e Methanol

e Proteinase K

o Hybridization Buffer (50% Formamide, 5x SSC, 50 pug/mL Heparin, 500 pg/mL Torula RNA,
0.1% Tween 20)

o Hybridization Wash Buffer (50% Formamide, 5x SSC, 0.25% CHAPS)[3]

e 2X SSC with 0.1% CHAPS[4][6]

« 0.2x SSC with 0.1% CHAPS[4][6]

e Blocking Solution (e.g., 2% Bovine Serum Albumin, 2% Normal Goat Serum in PBST)

e Anti-DIG-AP Antibody

NBT/BCIP developing solution
Procedure:

o Rehydration: Rehydrate fixed embryos through a graded methanol/PBST series (75%, 50%,
25% methanol in PBST), followed by two washes in 100% PBST for 5 minutes each.
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Permeabilization: Treat embryos with Proteinase K in PBST. The concentration and
incubation time should be optimized based on the embryonic stage and species.

Post-fixation: Stop the Proteinase K reaction by washing with PBST and then post-fix with
4% paraformaldehyde for 20 minutes.

Pre-hybridization: Wash embryos with PBST and then incubate in hybridization buffer for at
least 2 hours at 65°C.

Hybridization: Replace the pre-hybridization buffer with hybridization buffer containing the
digoxigenin (DIG)-labeled RNA probe. Incubate overnight at 65°C.

Post-Hybridization Washes:

o Wash twice with pre-warmed Hybridization Wash Buffer (containing 0.25% CHAPS) for 30
minutes each at 65°C.[3]

o Wash twice with pre-warmed 2x SSC containing 0.1% CHAPS for 30 minutes each at
65°C.[4][6]

o Wash twice with pre-warmed 0.2x SSC containing 0.1% CHAPS for 30 minutes each at
65°C.[4][6]

Immunodetection:

o Wash embryos in PBST at room temperature.

o Incubate in blocking solution for 2-4 hours at room temperature.

o Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.
Washes and Development:

o Wash extensively with PBST.

o Equilibrate in alkaline phosphatase buffer.

o Develop the color reaction using NBT/BCIP solution in the dark.
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o Stopping and Storage: Stop the reaction by washing with PBST. Store the stained embryos
in PBST with 0.1% sodium azide or fix in 4% PFA.

Protocol 2: In-Situ Hybridization on Paraffin-Embedded
Sections

This protocol is suitable for detecting mRNA in formalin-fixed, paraffin-embedded (FFPE) tissue
sections.

Materials:

FFPE tissue sections on slides

e Xylene

« Ethanol (100%, 95%, 70%, 50%)

e DEPC-treated water

e Proteinase K

» Hybridization Buffer

e 4x SSC with 0.1% CHAPSI[5]

e 2X SSC with 0.1% CHAPSI[5]

e 0.2x SSC with 0.1% CHAPSI5]

» Blocking Solution

« Anti-DIG-AP Antibody

+ NBT/BCIP developing solution

Procedure:

» Deparaffinization and Rehydration:
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o Immerse slides in xylene to remove paraffin.

o Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in
DEPC-treated water.

Permeabilization: Digest sections with Proteinase K. The concentration and time need to be
optimized for the specific tissue type.

Pre-hybridization: Cover the sections with hybridization buffer and incubate in a humidified
chamber for 2-4 hours at the desired hybridization temperature.

Hybridization: Remove the pre-hybridization buffer and add the hybridization buffer
containing the DIG-labeled probe. Cover with a coverslip and incubate overnight in a
humidified chamber.

Post-Hybridization Washes:

o Remove coverslips by immersing the slides in 4x SSC with 0.1% CHAPS at 60°C.[5]
o Wash in 2x SSC with 0.1% CHAPS and 50% formamide for 30 minutes at 60°C.[5]
o Wash twice in 0.2x SSC with 0.1% CHAPS for 20 minutes each at 60°C.[5]
Immunodetection:

o Wash slides in a suitable buffer (e.g., MABT).

o Block with blocking solution for at least 1 hour.

o Incubate with anti-DIG-AP antibody overnight at 4°C.

Washes and Development:

o Wash slides extensively.

o Equilibrate in alkaline phosphatase buffer.

o Develop the color reaction with NBT/BCIP.
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o Counterstaining and Mounting: Counterstain with a suitable nuclear stain if desired,
dehydrate, and mount with a permanent mounting medium.

Visualizations
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Caption: General workflow for in-situ hybridization using CHAPS.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b3336620?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3336620?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Reduced Background
& Clear Signal

Check Availability & Pricing

Cell Membrane

Lipid Bilayer
Solubilizes
Membrane Proteins
g J

Click to download full resolution via product page

-

Permeabilizes

CHAPS
(Zwitterionic Detergent)

Caption: Mechanism of CHAPS in facilitating probe hybridization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b3336620#how-to-use-chaps-hydrate-for-in-situ-
hybridization-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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